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Introduction

Diallylamine (DAA), a secondary amine with two flexible allyl substituents, presents a
remarkably complex and nuanced conformational landscape. Understanding the three-
dimensional arrangement of its constituent atoms is crucial for predicting its reactivity,
intermolecular interactions, and potential applications in chemical synthesis and drug design.
This technical guide provides a comprehensive overview of the conformational analysis of
diallylamine, drawing upon recent advanced experimental and computational studies. We
present key quantitative data, detailed experimental protocols, and visualizations of the
conformational relationships to serve as a core resource for researchers in the field.

The conformational space of diallylamine is governed by the internal rotations around four key
dihedral angles, leading to a multitude of possible conformers.[1] Recent investigations
combining rotational spectroscopy and high-level quantum chemical calculations have
successfully characterized this intricate potential energy surface, identifying numerous stable
conformers and experimentally observing the most energetically favorable forms.

Conformational Analysis: Key Findings

Computational searches have identified a surprisingly rich conformational landscape for
diallylamine, with 42 distinct minima existing within an energy range of approximately 22 kJ
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mol~1.[2] Of these, 17 conformers are predicted to lie within a narrower and more chemically
relevant range of ~7 kJ mol~1.

Experimentally Observed Conformers

Despite the large number of predicted low-energy conformers, experimental studies using
rotational spectroscopy have unequivocally identified and characterized four distinct
conformers in the gas phase.[2] The relative intensities of the observed rotational transitions
suggest an energy ordering of | < Il < 11l < I\.[2] The absence of other predicted low-energy
conformers in the experimental spectrum is attributed to several factors, including low
population at the experimental temperature, small electric dipole moments rendering them
difficult to detect, and potential conformational relaxation to more stable forms during the
supersonic jet expansion.

Quantitative Conformational Data

The following tables summarize the key quantitative data obtained from computational and
experimental studies on diallylamine's conformers.

Table 1: Calculated Relative Energies, Populations, and
Dihedral Angles of the 17 Most Stable Diallylamine
Conformers

Calculations performed at the B3LYP-D3(BJ)/aug-cc-pVTZ level of theory. ZPE corrections are
included in the relative energies. Population is calculated at 298 K.[1]
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Conforme AE (kJ Populatio

] mol-1) n (%) o (°) B (°) y (°) 3 (°)

I 0.00 21.0 -123.1 -179.1 179.1 123.1
I 0.23 18.0 125.9 -74.0 178.1 122.8
i 1.11 9.9 -123.1 -179.5 179.5 -6.8
v 1.34 8.4 126.6 -74.2 178.5 -7.3
\% 1.83 6.2 125.7 -71.9 -62.3 114.2
VI 2.01 55 -123.5 -175.9 -61.2 117.2
Vi 3.32 2.4 6.9 179.8 -179.8 -6.9
VI 3.51 2.1 -10.9 -81.7 176.7 122.4
IX 3.74 1.8 -9.9 -81.5 175.3 -7.4
X 4.02 1.5 6.2 -176.6 -61.1 117.7
Xl 4.38 1.2 -124.0 -178.3 -72.4 -8.0
Xl 4.41 1.2 -123.5 -174.6 -69.6 -118.6
Xl 4.90 0.8 6.6 73.3 73.8 -125.1
XV 5.34 0.6 119.3 72.3 71.8 -126.1
XV 5.42 0.6 -114.6 62.8 80.6 10.2
XVI 5.92 0.4 -123.0 -179.5 -172.4 -122.6
XVII 6.23 0.3 5.9 -179.5 -72.6 -8.1

Table 2: Experimentally Determined Ground State
Spectroscopic Parameters for the Four Observed
Conformers of Diallylamine

Parameters determined from the analysis of the rotational spectrum.

© 2025 BenchChem. All rights reserved.

3/8

Tech Support


https://www.benchchem.com/product/b093489?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b093489?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Parameter Conformer | Conformer Il Conformer Il Conformer IV
A (MHz) 3208.5638(12) 3707.0393(13) 3217.4261(14) 3717.152(10)

B (MHz) 1184.6213(4) 1083.7480(5) 1182.2619(5) 1081.7961(6)
C (MHz) 948.3168(4) 908.4124(5) 945.8927(5) 906.5117(7)
xaa (MHz) -1.531(2) 0.245(2) -1.564(3) 0.218(14)

xbb (MHz) -0.360(3) -1.828(3) -0.341(3) -1.800(17)

xcc (MHz) 1.891(3) 1.583(3) 1.905(3) 1.582(17)

Energy Barriers and Interconversion Pathways

The stability and observation of specific conformers are also dictated by the energy barriers
that separate them. Higher barriers can trap conformers in their potential energy wells, allowing
for their individual characterization. For diallylamine, the interconversion barriers are relatively
high, which prevents conformational relaxation for the four observed species in the supersonic
jet.[3]

Calculations have been performed to model the interconversion pathways for some of the
unobserved higher-energy conformers to the more stable, observed ones. These studies
provide insight into the dynamics of the molecule.

Table 3: Calculated Interconversion Energy Barriers
Calculations performed at the B3LYP-D3(BJ)/aug-cc-pVTZ level of theory.[3]

. Electronic Energy Barrier ZPE-corrected Barrier (kJ
Interconversion Pathway

(kJ mol~?) mol-?)
V -l ~13.1 12.3
VI - | ~13.0 12.5

Experimental and Computational Protocols
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A combination of high-resolution rotational spectroscopy and quantum chemical calculations
was employed to elucidate the conformational preferences of diallylamine.

Rotational Spectroscopy

The experimental investigation of diallylamine was conducted using Fourier Transform
Microwave (FTMW) spectroscopy.

o Sample Preparation: A gas mixture of approximately 1% diallylamine in neon at a pressure
of about 200 kPa was prepared at room temperature.

e Spectrometer Setup: The rotational spectra were recorded using two types of spectrometers:

o A chirped-pulse (cp) FTMW spectrometer operating in the 8-18 GHz range was used for
initial broadband survey scans to identify the most intense rotational transitions of the
different conformers.

o A cavity-based Balle-Flygare (BF) FTMW spectrometer was used for high-resolution
measurements of the identified transitions up to 19 GHz. This allowed for the resolution of
the hyperfine structure arising from the 1*N quadrupolar nucleus, which aided in the
definitive assignment of the conformers.

o Data Analysis: The measured transition frequencies were fitted to a Watson's S-reduced
Hamiltonian to determine the rotational constants (A, B, C), centrifugal distortion constants,
and the nuclear quadrupole coupling constants (x_aa, X_bb, x_cc).

Computational Methods

Quantum chemical calculations were instrumental in identifying the stable conformers,
predicting their spectroscopic properties to guide the experimental assignments, and analyzing
the factors governing their stability.[4]

o Conformational Search: An initial comprehensive search for conformers was performed by
considering all 81 possible staggered geometries arising from the rotation around the four
key dihedral angles.[4] These initial geometries were then fully optimized.

o Geometry Optimization and Frequency Calculations: The optimizations were carried out
using two primary levels of theory:
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o Density Functional Theory (DFT): The B3LYP functional with the D3(BJ) dispersion
correction (B3LYP-D3(BJ)) was used.[4]

o Ab initio Mgller-Plesset perturbation theory: Second-order Mgller-Plesset (MP2) theory
was also employed.[4]

o For both methods, the Dunning's augmented correlation-consistent polarized valence
triple-zeta (aug-cc-pVTZ) basis set was utilized.[4]

» High-Accuracy Energy Calculations: To obtain more accurate relative energies for the most
stable conformers, single-point energy calculations were performed using the highly accurate
Coupled Cluster with Singles, Doubles, and perturbative Triples [CCSD(T)] method with the
aug-cc-pVTZ basis set on the MP2-optimized geometries.

e Analysis of Intermolecular Forces: To understand the subtle interactions that dictate the
conformational preferences, Natural Bond Orbital (NBO) and Non-Covalent Interaction (NCI)
analyses were performed.

Visualizations

The following diagrams illustrate the key concepts and workflows involved in the conformational
analysis of diallylamine.

Click to download full resolution via product page

Figure 1: Workflow for the identification and characterization of diallylamine conformers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

¢ 1. pubs.aip.org [pubs.aip.org]
e 2.researchgate.net [researchgate.net]
¢ 3. pubs.aip.org [pubs.aip.org]
e 4. pubs.aip.org [pubs.aip.org]

¢ To cite this document: BenchChem. [Conformational Landscape of Diallylamine: An In-depth
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b093489#conformational-analysis-of-diallylamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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